molecular formula C23H24N2O5 B15327433 Fmoc-beta-alanyl-L-proline

Fmoc-beta-alanyl-L-proline

Cat. No.: B15327433
M. Wt: 408.4 g/mol
InChI Key: CMHMPGGPDZCPKV-UHFFFAOYSA-N
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Description

Fmoc-beta-alanyl-L-proline is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with beta-alanyl-L-proline. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, preventing unwanted side reactions during the synthesis process. Beta-alanyl-L-proline is a dipeptide consisting of beta-alanine and L-proline, which are both naturally occurring amino acids. This compound is particularly useful in the field of solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-alanyl-L-proline typically involves the following steps:

    Protection of Beta-Alanine: Beta-alanine is first protected with the Fmoc group. This is achieved by reacting beta-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

    Coupling with L-Proline: The Fmoc-protected beta-alanine is then coupled with L-proline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-alanyl-L-proline undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling: DCC or DIC in the presence of HOBt or HOAt.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Deprotection: Removal of the Fmoc group yields beta-alanyl-L-proline.

    Coupling: Formation of longer peptide chains.

    Hydrolysis: Breakdown of the compound into its constituent amino acids.

Scientific Research Applications

Fmoc-beta-alanyl-L-proline has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Plays a role in the development of therapeutic peptides and peptide-based vaccines.

    Industry: Employed in the production of peptide-based materials and nanomaterials for various applications.

Mechanism of Action

The mechanism of action of Fmoc-beta-alanyl-L-proline primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of beta-alanine, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides being synthesized and their intended applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-beta-alanine: Similar in structure but lacks the L-proline moiety.

    Fmoc-L-proline: Contains the Fmoc-protected L-proline but lacks the beta-alanine component.

    Fmoc-beta-alanyl-glycine: Another dipeptide with glycine instead of L-proline.

Uniqueness

Fmoc-beta-alanyl-L-proline is unique due to the presence of both beta-alanine and L-proline, which can impart specific structural and functional properties to the peptides synthesized using this compound. The combination of these two amino acids can influence the conformation and stability of the resulting peptides, making it a valuable tool in peptide synthesis.

Properties

IUPAC Name

1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMPGGPDZCPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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